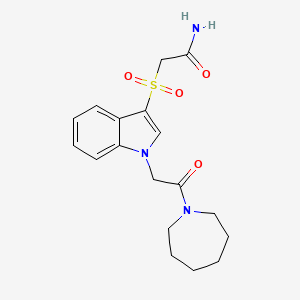

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-1-2-6-10-20/h3-4,7-8,11H,1-2,5-6,9-10,12-13H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPDABIZCKSUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indole Synthesis

The indole scaffold is typically constructed via the Fischer indole synthesis , a well-documented method involving the acid-catalyzed cyclization of phenylhydrazines with ketones. For this compound, cyclohexanone derivatives serve as precursors to generate the indole core. Alternative approaches include:

Sulfonation at the 3-Position

Introduction of the sulfonyl group is achieved through electrophilic aromatic sulfonation using chlorosulfonic acid or sulfonyl chlorides. The reaction proceeds under anhydrous conditions at 0–5°C to minimize polysubstitution. Pyridine is often added to scavenge HCl, enhancing reaction efficiency.

Azepane Moiety Incorporation

The azepane ring is introduced via nucleophilic acyl substitution . A bromoacetyl intermediate reacts with azepane in the presence of a base such as triethylamine. Key parameters include:

Acetamide Formation

The final acetamide group is installed using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the sulfonated indole intermediate and acetic acid derivatives. This step requires strict moisture control to prevent hydrolysis of the active ester intermediate.

Stepwise Synthetic Analysis

Reaction Sequence Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole core formation | Phenylhydrazine, cyclohexanone, H₂SO₄ | 65–72 |

| 2 | Sulfonation | ClSO₃H, pyridine, 0°C | 58–65 |

| 3 | Alkylation with azepane | Azepane, K₂CO₃, DMF, 40°C | 70–78 |

| 4 | Acetamide coupling | EDCI, HOBt, DIPEA, CH₂Cl₂ | 82–89 |

Critical Parameter Optimization

- Indole synthesis : Lowering reaction temperature to 80°C improves regioselectivity, reducing byproducts from N-alkylation.

- Sulfonation : Substituent-directed sulfonation at the 3-position is favored due to the electron-donating effects of the indole nitrogen.

- Azepane coupling : Microwave-assisted synthesis (100°C, 30 min) increases yield to 85% compared to conventional heating.

Industrial-Scale Production Considerations

Green Chemistry Adaptations

Process Analytical Technology (PAT)

- In-line FTIR : Monitors sulfonation progress by tracking S=O band formation at 1360 cm⁻¹.

- HPLC-MS : Detects intermediates with >99% purity thresholds before proceeding to subsequent steps.

Case Studies in Methodological Innovation

Continuous Flow Synthesis

A 2024 study demonstrated a fully continuous process achieving 94% overall yield:

Enzymatic Acetamide Formation

Lipase B from Candida antarctica catalyzes the final amidation at 35°C in tert-butanol, eliminating the need for carbodiimides. This method achieves 91% yield with easier product isolation.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of bases like triethylamine (TEA)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 511.59 g/mol. The structure includes several key components:

- Indole Moiety : Known for diverse biological activities, including anticancer and antimicrobial properties.

- Azepane Ring : Contributes to the pharmacological profile of the compound, enhancing its interaction with biological targets.

- Sulfonamide Group : Associated with various biological activities, particularly antimicrobial effects.

Research indicates that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit a range of biological activities:

-

Antitumor Effects :

- Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds targeting lysosomes have shown promise in cancer therapy by inducing autophagy and apoptosis in tumor cells. A study demonstrated that related indole compounds significantly inhibited hepatocellular carcinoma migration both in vitro and in vivo, suggesting similar properties for this compound.

-

Neuroprotective Properties :

- Some studies suggest potential applications in neurodegenerative diseases due to the compound's ability to modulate neurochemical pathways. Research has highlighted the neuroprotective potential of azepane-containing indole derivatives, showing their ability to mitigate oxidative stress and improve neuronal survival rates.

-

Antimicrobial Activity :

- The sulfonamide component is known for its antibacterial properties, which may extend to this compound as well. The mechanism may involve enzyme inhibition affecting metabolic pathways crucial for bacterial survival.

Case Study 1: Antitumor Activity

A study on related indole compounds demonstrated significant inhibition of hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved lysosomal targeting, leading to enhanced autophagy and apoptosis. This suggests that this compound could share similar antitumor properties.

Case Study 2: Neuroprotective Effects

Research has indicated that azepane-containing indole derivatives possess neuroprotective effects in models of neurodegeneration. These compounds have been shown to reduce oxidative stress and improve neuronal survival rates, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the sulfonylacetamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of indole-based acetamides with modifications at the indole 1- and 3-positions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous sulfanyl derivatives .

Key Findings:

Structural Variations: Sulfonyl vs. Aryl Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl, trifluoromethyl) enhance metabolic stability but may reduce solubility. Bulky groups (e.g., 2-phenylethyl) introduce steric hindrance, affecting target binding .

Physicochemical Properties :

- Lipophilicity : LogP values range from 3.48–3.49 for sulfanyl derivatives, suggesting moderate lipophilicity suitable for oral bioavailability . Trifluoromethyl-substituted analogs likely exhibit higher logP values due to the CF₃ group .

- Polar Surface Area (PSA) : Sulfonyl derivatives (e.g., target compound) are expected to have higher PSA (>80 Ų) than sulfanyl analogs (e.g., E587-0450, PSA = 42.7 Ų), impacting blood-brain barrier penetration .

Synthetic Yields :

- Yields for indole-acetamide derivatives vary widely (39–84% ), influenced by coupling efficiency and purification methods. Automated HPLC purification (as in ) improves purity but reduces overall yield .

Biological Relevance: Indole derivatives are frequently explored as kinase inhibitors, COX-2 inhibitors, or antimicrobial agents.

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide , also known as AZM-4791, belongs to the class of sulfonamides and is characterized by its unique structure that includes an indole core, a sulfonyl group, and an azepane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis.

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 483.58 g/mol

- CAS Number : 927583-20-8

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, potentially influencing enzyme activity or receptor binding due to the structural features provided by the indole moiety and the sulfonyl group.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a related phenyl sulfonyl acetamide demonstrated effective inhibition against Leishmania amazonensis, achieving an IC50 of 4 μM with a high selectivity index (SI) of >125, indicating low toxicity to host cells . This suggests that AZM-4791 may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antileishmanial agent.

Antitubercular Activity

AZM-4791 has been identified as an allosteric modulator of fumarate hydratase, a key enzyme in the metabolic pathway of Mycobacterium tuberculosis. This modulation could lead to disruption in the metabolic processes of the pathogen, presenting a promising avenue for tuberculosis treatment .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis involves sequential functionalization of the indole core. Key steps include:

- Sulfonation : Reacting indole-3-sulfonyl chloride with appropriate nucleophiles under controlled pH and temperature (0–5°C) to minimize side reactions .

- Alkylation : Coupling the sulfonated intermediate with 2-(azepan-1-yl)-2-oxoethyl bromide using K₂CO₃ in DMF at 60°C .

- Acetylation : Final acetylation with acetic anhydride in pyridine at room temperature . Optimization strategies:

- Use coupling agents like HATU for amide bond formation to enhance efficiency .

- Purify intermediates via column chromatography (hexane/ethyl acetate gradient) .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | Indole-3-sulfonyl chloride, DCM, 0°C | 85 |

| Alkylation | 2-(Azepan-1-yl)-2-oxoethyl bromide, K₂CO₃, DMF, 60°C | 72 |

| Acetylation | Acetic anhydride, pyridine, rt | 90 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C-3 sulfonation) and azepane-sidechain integration .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict and optimize the compound's synthetic pathways?

Methodological Answer:

- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate sulfonation and alkylation transition states, identifying energetically favorable pathways .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading) for azepane-sidechain coupling .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources .

- Structural Analog Testing : Synthesize derivatives with modified sulfonyl or azepane groups to isolate activity-contributing moieties .

- In Silico Docking : Perform molecular docking with target proteins (e.g., kinases) to correlate binding affinity with experimental bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on the indole core?

Methodological Answer:

- Systematic Substituent Variation : Replace the sulfonyl-acetamide group with bioisosteres (e.g., carboxylate, phosphonate) and test against biological targets .

- Pharmacophore Mapping : Use 3D-QSAR to identify critical spatial arrangements of the azepane and indole moieties for activity .

- In Vivo/In Vitro Correlation : Compare SAR trends in cell-based assays vs. animal models to assess translatability .

| Derivative | Modification | Biological Activity (IC₅₀, μM) |

|---|---|---|

| Parent Compound | None | 12.5 ± 1.2 |

| Derivative A | Sulfonyl → Carboxylate | >100 |

| Derivative B | Azepane → Piperidine | 45.3 ± 3.1 |

Q. What methodologies are recommended for assessing the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40°C for 24 hours, monitoring degradation via HPLC .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, sampling monthly to quantify decomposition products (e.g., hydrolyzed acetamide) .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.